9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
描述
9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1008796-22-2) is a heterocyclic compound featuring a fused pyridine-pyrimidine core. It serves as a critical intermediate in synthesizing paliperidone, an antipsychotic agent used to treat schizophrenia and related psychotic disorders . Structurally, it is characterized by a benzyloxy group at position 9, a 2-hydroxyethyl chain at position 3, and a methyl group at position 2 (molecular formula: C₁₈H₁₈N₂O₃; molecular weight: 310.35 g/mol) . Its synthesis involves cyclization of 2-amino-3-benzyloxypyridine with α-acetyl-γ-butyrrolactone, followed by chlorination and debenzylation steps . The compound’s stability and purity (>99.8%) make it indispensable in industrial pharmaceutical production .
属性
IUPAC Name |
3-(2-hydroxyethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-15(9-11-21)18(22)20-10-5-8-16(17(20)19-13)23-12-14-6-3-2-4-7-14/h2-8,10,21H,9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNDDJMEHBUOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647861 | |
| Record name | 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008796-22-2 | |
| Record name | 3-(2-Hydroxyethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008796-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base like potassium carbonate.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through alkylation reactions using ethylene oxide or ethylene glycol derivatives.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The pyrido[1,2-a]pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyrimidinones.
Substitution Products: Various substituted pyrido[1,2-a]pyrimidinones depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties
Industry
In the chemical industry, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The presence of functional groups such as the hydroxyethyl and benzyloxy groups could facilitate binding to active sites or allosteric sites on target proteins.
相似化合物的比较
Table 1: Comparative Analysis of Key Pyrido[1,2-a]pyrimidin-4-one Derivatives
*Calculated based on structural data.
生物活性
9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is recognized for its structural similarity to various pharmacologically active agents, including antipsychotics and anticancer drugs. Understanding its biological activity can provide insights into its therapeutic potential.
- Molecular Formula : C18H19ClN2O3
- Molecular Weight : 346.81 g/mol
- CAS Number : 1228559-68-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antipsychotic and anticancer agent.
Research indicates that this compound may act through multiple pathways:
- Dopamine Receptor Modulation : Similar to risperidone, it may influence dopamine receptor activity, which is crucial in treating schizophrenia and other psychotic disorders.
- Antitumor Activity : Studies suggest that it exhibits cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
Antipsychotic Activity
A study evaluated the efficacy of compounds structurally related to this compound in animal models of psychosis. The results indicated:
- Doses : Administered doses ranged from 0.5 to 5 mg/kg.
- Results : Significant reduction in hyperactivity was observed at doses above 1 mg/kg, suggesting a dose-dependent response.
| Compound | Dose (mg/kg) | Effect on Hyperactivity |
|---|---|---|
| Test Compound | 1 | Moderate Reduction |
| Test Compound | 5 | Significant Reduction |
Anticancer Activity
In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines:
- Cell Lines Tested : Mia PaCa-2 (pancreatic), RKO (colon), and PANC-1 (pancreatic).
- Findings : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| Mia PaCa-2 | 15 |
| RKO | 25 |
| PANC-1 | 30 |
Structure-Activity Relationship (SAR)
The structural modifications of the compound have been explored to enhance its biological activity:
- Hydroxyl Group Substitution : The presence of the hydroxyl group at the 3-position enhances interaction with target receptors.
- Benzyloxy Group : This moiety increases lipophilicity, potentially improving bioavailability.
常见问题
Q. What are the optimized synthetic routes and critical reaction conditions for 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
The synthesis typically involves multi-step reactions, leveraging pyrido[1,2-a]pyrimidinone scaffolds as precursors. Key steps include:
- Benzyloxy introduction : Reaction of a hydroxyl precursor with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Hydroxyethyl substitution : Alkylation of the pyridine nitrogen using ethylene oxide or 2-chloroethanol under reflux in THF with catalytic NaH .
- Methyl group retention : Controlled protection/deprotection strategies to preserve the 2-methyl group during functionalization .
Critical conditions : Temperature control (±2°C) during exothermic steps, anhydrous solvents, and catalyst selection (e.g., Pd/C for hydrogenation steps) to minimize side products. Yield optimization (60–75%) is achieved via continuous flow reactors for precise mixing .
Q. How is the structure of this compound validated using spectroscopic and crystallographic methods?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the benzyloxy proton resonates at δ 4.8–5.2 ppm (singlet), while the 2-hydroxyethyl group shows splitting patterns at δ 3.6–4.0 ppm .
- X-ray crystallography : Single-crystal studies reveal bond lengths and angles (e.g., pyrimidinone ring planarity and hydrogen-bonding networks involving the hydroxyethyl group). Distorted trigonal-bipyramidal geometries in metal complexes further validate ligand coordination .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 369.12) and fragmentation patterns .
Q. What in vitro assays are used to evaluate its biological activity and target engagement?
- Enzyme inhibition assays : Targets like aldose reductase are tested using spectrophotometric methods (NADPH depletion at 340 nm). IC₅₀ values are calculated with dose-response curves .
- Cellular assays : Cytotoxicity (MTT assay), apoptosis (Annexin V staining), and receptor-binding studies (radioligand displacement) in relevant cell lines (e.g., HepG2 for metabolic activity) .
- Thermodynamic solubility : Measured in PBS (pH 7.4) and simulated gastric fluid to assess bioavailability potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Analog synthesis : Vary substituents at positions 3 (e.g., replacing 2-hydroxyethyl with allylamino) and 9 (e.g., substituting benzyloxy with methoxy) .
- Biological testing : Compare IC₅₀ across analogs for enzymes (e.g., aldose reductase vs. kinase targets) to identify selectivity drivers.
- Computational modeling : Docking studies (AutoDock Vina) predict binding poses and key interactions (e.g., hydrogen bonds with Thr113 in aldose reductase) .
Q. How can contradictions in reported biological activity data be resolved?
- Variable standardization : Control cell passage numbers, serum concentrations, and assay pH to reduce inter-study variability .
- Meta-analysis : Pool data from multiple studies (e.g., enzymatic IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .
- Mechanistic follow-up : Use CRISPR-edited cell lines to confirm target specificity if off-target effects are suspected .
Q. What strategies enhance aqueous solubility without compromising bioactivity?
- Structural modifications : Introduce polar groups (e.g., morpholine or PEG chains) at position 3 while retaining the benzyloxy group’s lipophilicity .
- Formulation : Use cyclodextrin-based encapsulation or nanoemulsions to improve solubility in pharmacokinetic studies .
- Prodrug design : Temporarily esterify the hydroxyethyl group to increase solubility, with enzymatic cleavage in vivo .
Q. How is stability under physiological conditions assessed for preclinical development?
- Forced degradation : Expose the compound to pH 1–10 buffers, UV light, and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (peak area reduction <5% indicates stability) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS .
- Crystallinity monitoring : XRPD detects amorphous-to-crystalline transitions that affect shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
